molecular formula C27H43F2N3O5 B1671424 Gemcitabine elaidate CAS No. 210829-30-4

Gemcitabine elaidate

Cat. No. B1671424
M. Wt: 527.6 g/mol
InChI Key: HESSNRGIEVBPRB-QDDPNBLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemcitabine elaidate is a lipophilic prodrug form of the nucleoside analog gemcitabine . It contains an elaidic acid moiety and inhibits growth of gemcitabine-sensitive cells but not cytarabine-resistant or gemcitabine-resistant cells .


Synthesis Analysis

Gemcitabine elaidate is converted into its active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase upon hydrolysis intracellularly by esterases . The synthesis of gemcitabine elaidate involves chemical modification by conjugation with cell-penetrating peptides .


Molecular Structure Analysis

The molecular formula of Gemcitabine elaidate is C27H43F2N3O5 . The exact mass is 527.32 and the molecular weight is 527.644 .


Chemical Reactions Analysis

Gemcitabine elaidate is a prodrug that is transformed into its active metabolites. These metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells . The gemcitabine reaction pathway has been recently investigated .


Physical And Chemical Properties Analysis

Gemcitabine elaidate has a density of 1.2±0.1 g/cm3, a boiling point of 631.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C . Its molar refractivity is 136.2±0.5 cm3 .

Scientific Research Applications

Radiosensitization Mechanism

Gemcitabine has been identified as a potent radiosensitizer for human tumor cells, particularly effective in cancers of the pancreas, breast, and head and neck. Its radiosensitizing property is attributed to the conditions that promote cell redistribution into the S phase and deplete deoxyadenosine triphosphate pools, enhancing the effect of radiation therapy. Preclinical studies have supported the development of gemcitabine in combination with radiation, noting the importance of cautious development to avoid excessive normal tissue toxicity (Lawrence, Eisbruch, & Shewach, 1997).

Chemical Modifications for Enhanced Efficacy

To address gemcitabine's rapid deamination and excretion, thereby limiting its efficacy, several chemical modifications have been explored. Modifications at the 4-(N)- and 5'-positions aim to protect against deamination, improve storage, enable prolonged release in cells, and offer potential in cases of transporter and kinase deficiencies. These adjustments are designed to enhance gemcitabine's metabolic stability and cytotoxic activity, presenting a promising direction for improving chemotherapy outcomes (Moysan, Bastiat, & Benoit, 2013).

Safety And Hazards

Gemcitabine elaidate may cause skin irritation, genetic defects, and may damage fertility or the unborn child . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Gemcitabine is being repurposed to have better anticancer effects . Two methods were discussed that could improve the anticancer effect of gemcitabine. The first is a chemical modification by conjugation with cell-penetrating peptides. The other method is combining gemcitabine with repurposed drugs .

properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35)/b10-9+/t21-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSNRGIEVBPRB-QDDPNBLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175308
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemcitabine elaidate

CAS RN

210829-30-4
Record name Gemcitabine elaidate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210829304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemcitabine elaidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemcitabine elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMCITABINE ELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231C73W7LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemcitabine elaidate
Reactant of Route 2
Reactant of Route 2
Gemcitabine elaidate
Reactant of Route 3
Gemcitabine elaidate
Reactant of Route 4
Gemcitabine elaidate
Reactant of Route 5
Gemcitabine elaidate
Reactant of Route 6
Gemcitabine elaidate

Citations

For This Compound
48
Citations
B Venugopal, TRJ Evans - Drugs of the Future, 2011 - access.portico.org
Gemcitabine is an established chemotherapeutic agent for the treatment of a variety of malignancies, including pancreatic, bladder, breast and non-small cell lung cancers. Gemcitabine …
Number of citations: 2 access.portico.org
A Patel, A Saraswat, H Patel, ZS Chen, K Patel - Cancers, 2022 - mdpi.com
… Gemcitabine Elaidate. The present study is aimed towards investigating the antitumor activity of Gemcitabine Elaidate … liposomal carrier incorporating Gemcitabine Elaidate and Palmitoyl…
Number of citations: 5 www.mdpi.com
R Mahato, V Kumar, B Sethi, D Staller - Research Square, 2023 - ncbi.nlm.nih.gov
… A) MTT-based cytotoxicity assay of gemcitabine (GEM) and gemcitabine elaidate (CP-4126, L_GEM) at different concentrations and time points. MiA PaCa-2 cells were treated with …
Number of citations: 5 www.ncbi.nlm.nih.gov
X Su, Z Wang, S Duan - Journal of the National Cancer Center, 2023 - Elsevier
… cells and CAFs, the authors replaced gemcitabine with gemcitabine elaidate and IL-12 with IL-12 … release of exosomes loaded with gemcitabine elaidate by promoting the membrane …
Number of citations: 0 www.sciencedirect.com
O Abdel-Rahman - Clinical and Translational Oncology, 2019 - Springer
… The study population comprised patients included in two clinical trials of metastatic pancreatic cancer (NCT01124786—which compared gemcitabine elaidate versus gemcitabine; …
Number of citations: 28 link.springer.com
SS Mullapudi, JN Rahmat, R Mahendran… - … , Biology and Medicine, 2022 - Elsevier
… serve as a drug carrier, albumin nanoparticles are likely to have a higher drug loading capacity, and a variety of hydrophobic drugs such as paclitaxel, DTX, and gemcitabine elaidate (…
Number of citations: 3 www.sciencedirect.com
S Yuan, W Mu, S Liu, M Liu, Z Xia, S Liang, T Gao… - ACS …, 2023 - ACS Publications
… to facilitate the transport of gemcitabine elaidate, which heavily … lipid-like prodrug gemcitabine elaidate, and C18 ceramide … the low toxicity of gemcitabine elaidate to CAFs (Figure 2c). …
Number of citations: 1 pubs.acs.org
B Sun, JN Bte Rahmat, HJ Kim, R Mahendran… - Advanced …, 2022 - Wiley Online Library
… challenges, a photodynamic-chemotherapy approach is developed comprising tumor-targeting glycosylated nanocarriers, coloaded with chlorin e6 (Ce6) and gemcitabine elaidate (…
Number of citations: 12 onlinelibrary.wiley.com
B Venugopal, A Awada, TRJ Evans, S Dueland… - Cancer chemotherapy …, 2015 - Springer
Background CP-4126 (gemcitabine elaidate, previously CO-101) is a lipid–drug conjugate of gemcitabine designed to circumvent human equilibrative nucleoside transporter1-related …
Number of citations: 15 link.springer.com
FE Stuurman, MP Lolkema… - The Journal of …, 2013 - Wiley Online Library
… 12, 13 The pharmaceutical formulation of CO-101 used in these clinical studies contains 15 mg/mL of gemcitabine elaidate solubilized in purified phospholipids. Recently, another …
Number of citations: 11 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.